![molecular formula C11H22N6O4S2 B590265 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6 CAS No. 1331643-21-0](/img/no-structure.png)
1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6
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Description
This compound, also known as Ranitidine Impurity J, has the empirical formula C11H22N6O4S2 and a molecular weight of 366.46 . It is an impurity of Ranitidine , a commonly used drug to treat and prevent ulcers in the stomach and intestines.
Molecular Structure Analysis
The InChI notation for this compound is 1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.46 . It is a certified reference material and pharmaceutical secondary standard . The storage temperature is 2-8°C .Safety and Hazards
Future Directions
properties
CAS RN |
1331643-21-0 |
---|---|
Product Name |
1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6 |
Molecular Formula |
C11H22N6O4S2 |
Molecular Weight |
372.492 |
IUPAC Name |
(Z)-2-nitro-1-N-[2-[2-[[(E)-2-nitro-1-(trideuteriomethylamino)ethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7-,11-8+/i1D3,2D3 |
InChI Key |
VWZXRGJMLLSQBK-ODXXXMCBSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
synonyms |
Ranitidine Impurity J-d6; |
Origin of Product |
United States |
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